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m-PEG17-acid

PROTAC Linker Chemistry Conformational Analysis

m-PEG17-acid (CAS 2346581-96-0) is a monodisperse, non-cleavable PEG linker with a 17-unit spacer, providing an extended reach of ~61 Å for PROTAC ternary complex optimization. Its ≥98% purity ensures reliable SAR data, while its hydrophilicity minimizes aggregation in high-DAR ADC designs. Choose this linker when shorter PEGs fail to induce degradation or when precise conformational tuning is critical for efficacy. Bulk pricing available; inquire for gram-scale orders.

Molecular Formula C36H72O19
Molecular Weight 808.9 g/mol
Cat. No. B8004987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG17-acid
Molecular FormulaC36H72O19
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C36H72O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-36(37)38/h2-35H2,1H3,(H,37,38)
InChIKeyAAJZUTNLESPXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG17-Acid: Molecular Profile and Procurement Specifications for a 17-Unit Methoxy Polyethylene Glycol Acid Linker in Targeted Protein Degradation


m-PEG17-acid (CAS 2346581-96-0, molecular formula C₃₆H₇₂O₁₉, molecular weight 808.95 g/mol) is a monodisperse, linear, non-cleavable polyethylene glycol (PEG) linker comprising a terminal methoxy group (-OCH₃) and a terminal carboxylic acid (-COOH) connected through 17 ethylene glycol units . This heterobifunctional compound belongs to the m-PEGₙ-acid class, a widely utilized family of PEG-based linkers specifically designed for bioconjugation, with particular prominence in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and, to a lesser extent, non-cleavable antibody-drug conjugates (ADCs) . The terminal carboxylic acid is chemically versatile, readily forming stable amide bonds with primary amine groups on target protein ligands or E3 ubiquitin ligase ligands under standard activation conditions (e.g., EDC, DCC), while the PEG spacer confers significant aqueous solubility and flexibility to the resulting heterobifunctional conjugates .

Why m-PEG17-Acid Cannot Be Arbitrarily Replaced by Alternative PEGₙ-Acid Linkers in PROTAC Design and Bioconjugation Workflows


The selection of a PEG linker is a critical and empirical step in the optimization of bifunctional degraders and bioconjugates, and simple substitution with a homolog of a different ethylene glycol unit count (n) or an alkyl chain spacer is not a viable strategy. Linker length is a primary conformational tuner that directly dictates the spatial orientation, stability, and formation kinetics of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation [1]. Studies have demonstrated that GSPT1 degradation, for instance, is directly dependent on the length of the flexible PEG chain, with different lengths exhibiting distinct degradation profiles [2]. Furthermore, even within the same class, varying the PEG length (e.g., from PEG4 to PEG8) can alter ternary complex residence time by an order of magnitude, translating to significant differences in cellular efficacy (e.g., EC₅₀) [3]. The specific 17-unit length of m-PEG17-acid (approx. 60-70 Å extended) fills a distinct niche for applications requiring greater inter-ligand spacing and conformational freedom than shorter standard linkers (e.g., PEG4, PEG6, PEG8) can provide, while remaining more compact and synthetically manageable than much longer PEG24 variants, directly impacting the conformational sampling space of the final conjugate .

Quantitative Differentiation: Comparative Data for m-PEG17-Acid in PROTAC and ADC Applications


Comparative Molecular Weight and Extended Conformational Reach vs. m-PEG11-Acid and m-PEG12-Acid

In head-to-head comparison, m-PEG17-acid offers significantly greater physical dimensions than commonly used shorter linkers. Its molecular weight (808.95 g/mol) is 48.6% greater than m-PEG11-acid (544.64 g/mol) and 37.4% greater than m-PEG12-acid (588.7 g/mol) . This translates to an extended chain length that is approximately 54% longer than m-PEG11-acid and 42% longer than m-PEG12-acid, based on a standard increment of ~3.6 Å per ethylene glycol unit .

PROTAC Linker Chemistry Conformational Analysis

Impact of PEG Linker Length on ADC Aggregation and In Vivo Stability: Class-Level Inference for m-PEG17-Acid

A study evaluating cleavable pendant-type PEG linkers for ADCs quantitatively demonstrated the benefits of increased PEG chain length. When incorporated into DAR8-ADCs, linkers with longer PEG chains (PEG8 and PEG12) exhibited significantly improved properties over those with shorter PEG4 chains. Specifically, ADCs with PEG12 showed a more favorable pharmacokinetic (PK) profile and lower aggregate content than those with PEG4, as measured by native size-exclusion chromatography [1].

ADC Aggregation Pharmacokinetics

Enhanced Aqueous Solubility and Hydrophilicity Relative to Non-PEG or Alkyl Linkers

m-PEG17-acid, like other PEG-based linkers, is specifically designed to impart high aqueous solubility to conjugated molecules. In a class-level comparison, PEG linkers such as the SM(PEG)ₙ series (n=2 to 24) have been shown to confer significantly greater solubility to crosslinkers and their protein conjugates compared to crosslinkers with hydrocarbon spacers of similar length [1]. This intrinsic hydrophilicity is a key differentiator from alkyl chain linkers, which can confer undesirable hydrophobicity to large molecules, often leading to aggregation and poor pharmacokinetic profiles.

Solubility Bioconjugation Physicochemical Properties

High Purity and Batch-to-Batch Consistency: A Critical Quality Attribute for Reproducible PROTAC SAR

Vendor datasheets consistently report a purity of ≥98% for m-PEG17-acid, as determined by standard analytical methods such as HPLC and NMR . This high degree of monodispersity and end-group fidelity is a critical specification for its application. In contrast, using polydisperse PEG or linkers of lower purity introduces batch-to-batch variability that can skew structure-activity relationship (SAR) studies, leading to non-reproducible DC₅₀ values and potentially halting lead optimization campaigns [1].

Quality Control PROTAC Reproducibility

m-PEG17-Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of PROTACs for Proteins with Distal Binding Pockets

Given its extended length (approx. 61 Å), m-PEG17-acid is ideally suited for synthesizing PROTACs targeting proteins where the binding sites for the target ligand and E3 ligase ligand are separated by a large distance. This scenario directly leverages the 54% increase in length over m-PEG11-acid and 42% increase over m-PEG12-acid . Using a shorter linker would likely result in a non-productive ternary complex and failure to induce degradation.

Development of High-DAR ADCs Requiring Enhanced Hydrophilicity

For ADC programs aiming for a high drug-to-antibody ratio (e.g., DAR8) where aggregation is a major concern, m-PEG17-acid can be employed as a building block for hydrophilic linker designs. This scenario is supported by class-level evidence showing that longer PEG chains (PEG12) significantly reduce aggregation and improve pharmacokinetics compared to shorter ones (PEG4) in high-DAR conjugates [1].

SAR Studies Requiring Precise Control Over Linker Length and Conformational Flexibility

In medicinal chemistry campaigns seeking to map the optimal linker geometry for a new PROTAC series, m-PEG17-acid provides a well-defined, discrete, and commercially available data point. Its ≥98% purity specification ensures that any observed biological activity is attributable to the linker length and not to confounding impurities, a common pitfall that can obscure SAR and lead to non-reproducible DC₅₀ values [2].

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